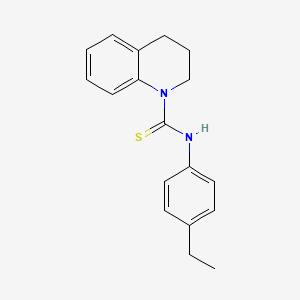![molecular formula C17H11Cl2N5O B4651410 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Overview
Description
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, also known as DCTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DCTQ belongs to the class of quinoline derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and pathways in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This compound has also been shown to modulate the immune system by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and has a long shelf life, making it ideal for long-term studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline. One area of research is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of this compound-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in medicine.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities, and has potential applications in the treatment of neurological disorders and cancer. While there is still much to learn about the pharmacological properties of this compound, it is clear that this compound has significant potential for future research and development.
Scientific Research Applications
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been the focus of several scientific research studies due to its potential pharmacological properties. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
8-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-13-7-6-12(9-14(13)19)24-16(21-22-23-24)10-25-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHFQOEDKLWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide](/img/structure/B4651351.png)

![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)

![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)
![4-[(4-fluorobenzyl)thio]-6-phenylpyrimidine](/img/structure/B4651412.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651414.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-(1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)acetamide](/img/structure/B4651433.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
![5-({[2-(4-chlorophenoxy)ethyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4651442.png)